

Advanced Application Note: Polymer Synthesis Utilizing 4- [(Cyclopropylmethoxy)methyl]cyclohexan-1-amine

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Compound of Interest

	4-
Compound Name:	[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
CAS No.:	919799-84-1
Cat. No.:	B1400785

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Executive Summary & Strategic Context

Target Molecule: **4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine** CAS Registry: (Analogous structures used in JAK inhibitor synthesis) Primary Application: Functional Monomer Synthesis for Molecularly Imprinted Polymers (MIPs) and Polymeric Drug Delivery Systems.

This guide details the protocols for incorporating **4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine** (hereafter referred to as CMM-CHA) into functional polymer backbones. While CMM-CHA acts as a primary amine intermediate—structurally homologous to the side chains of JAK inhibitors like Abrocitinib—it is not inherently polymerizable. To utilize it in polymer synthesis, it must function as:

- A Nucleophile: For post-polymerization modification of activated ester polymers (Polymeric Prodrug/Scaffold route).

- A Precursor: Derivatized into a vinyl-bearing monomer (e.g., methacrylamide) for controlled radical polymerization (MIP/Resin route).

Key Value Proposition: Incorporating the cyclopropyl-ether motif into polymers improves metabolic stability and lipophilicity in drug delivery vectors. Furthermore, synthesizing MIPs using this specific monomer allows for the high-affinity purification of CMM-CHA intermediates during bulk drug manufacturing.

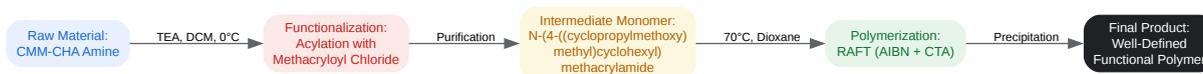
Critical Mechanism & Chemistry[1]

The Derivatization Strategy

Since CMM-CHA lacks a polymerizable vinyl group, the most robust route for creating high-density functional polymers is the conversion of the amine to a methacrylamide. This transforms the molecule from a passive intermediate into an active monomer (Monomer M1) capable of Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT).

Reaction Pathway Visualization

The following diagram outlines the workflow from the raw amine to the final defined polymer architecture.



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Figure 1: Synthetic workflow converting the inert amine CMM-CHA into a polymerizable methacrylamide monomer, followed by controlled polymerization.

Protocol A: Synthesis of Polymerizable Monomer (M1)

Objective: Convert CMM-CHA into N-(4-((cyclopropylmethoxy)methyl)cyclohexyl)methacrylamide.

Reagents & Equipment

Reagent	Role	Purity/Grade
CMM-CHA	Substrate	>98% (HPLC)
Methacryloyl Chloride	Acylation Agent	Distilled before use
Triethylamine (TEA)	Base Scavenger	Anhydrous
Dichloromethane (DCM)	Solvent	Anhydrous
Hydroquinone	Inhibitor	Reagent Grade

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen () for 15 minutes.
- Solubilization: Dissolve CMM-CHA (10.0 mmol) and TEA (12.0 mmol) in DCM (50 mL). Cool the solution to 0°C using an ice bath.
- Acylation: Dilute Methacryloyl Chloride (11.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions or thermal polymerization.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor consumption of amine by TLC (Mobile phase: 5% MeOH in DCM).
- Work-up:
 - Wash reaction mixture with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
 - Wash with Saturated (2 x 50 mL) to neutralize excess acid/chloride.
 - Wash with Brine (50 mL).

- Dry organic layer over anhydrous, filter, and concentrate under reduced pressure.
- Purification: Recrystallize from Hexane/Ethyl Acetate (if solid) or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
 - Yield Target: >85%.^{[1][2]}
 - Validation: Check -NMR for vinyl protons (5.3 ppm, 5.7 ppm).

Protocol B: RAFT Polymerization of Monomer M1

Objective: Synthesize a polymer with low dispersity ($\text{Đ} < 1.2$) and defined molecular weight, suitable for drug delivery applications.

Reagents & Equipment

Reagent	Role	Specifications
Monomer M1	Monomer	From Protocol A
CPDB (Cyanoisopropyl dithiobenzoate)	RAFT Agent	Recrystallized
AIBN	Initiator	Recrystallized from MeOH
1,4-Dioxane	Solvent	HPLC Grade

Step-by-Step Methodology

- Stoichiometry Calculation: Target Degree of Polymerization (DP) = 100. Ratio: .
- Preparation: In a 20 mL Schlenk tube, dissolve Monomer M1 (1.0 g), CPDB, and AIBN in 1,4-Dioxane (4 mL).
 - Note: Monomer concentration should be ~1.0 M to ensure reasonable kinetics.

- Degassing (Critical): Perform 4 freeze-pump-thaw cycles to remove oxygen. Oxygen acts as a radical trap and will terminate the RAFT process. Backfill with Argon.
- Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C. Stir at 500 rpm.
- Kinetics Monitoring: Aliquot 50

L samples at t=0, 2, 4, 8, and 12 hours. Analyze via

-NMR to calculate conversion (compare vinyl peaks to internal standard or polymer backbone broad peaks).

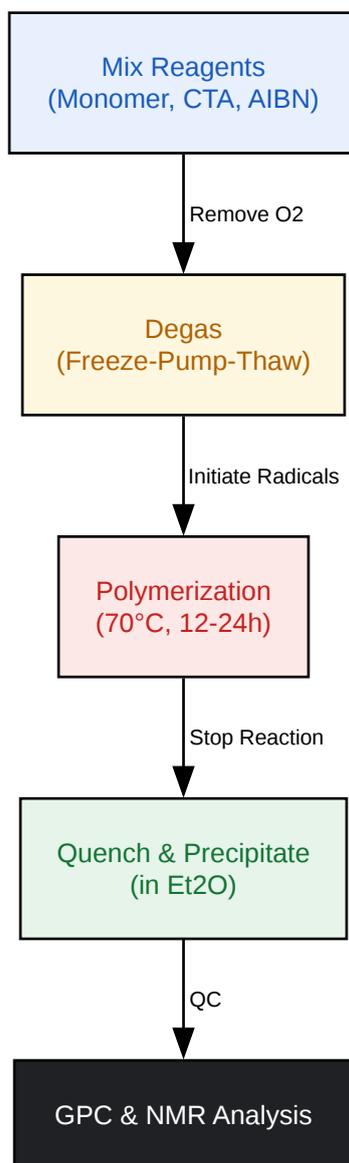
- Termination: Quench the reaction by cooling the tube in liquid nitrogen and exposing it to air.
- Purification:
 - Precipitate the polymer solution dropwise into cold Diethyl Ether (100 mL).
 - Centrifuge (4000 rpm, 5 min) and decant the supernatant.
 - Re-dissolve in minimal THF and re-precipitate (Repeat 3x).
- Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.

Characterization & Quality Control

Data Summary Table

Technique	Parameter	Acceptance Criteria	Purpose
-NMR (DMSO-d6)	Vinyl Protons	Absent (Complete Purification)	Confirm removal of unreacted monomer.
-NMR	Cyclopropyl Peak	Present (0.2 - 0.6 ppm)	Verify structural integrity of side chain.
GPC (THF)	Dispersity (Đ)	< 1.3	Validate "Living" nature of RAFT.
DSC		> 100°C (Typical for methacrylamides)	Determine thermal properties.

Experimental Workflow Diagram



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Figure 2: Operational workflow for the RAFT polymerization process.

Troubleshooting & Expert Insights

- Issue: Low Conversion (<50% after 24h).
 - Cause: Oxygen contamination or steric hindrance of the bulky cyclohexane group.
 - Solution: Increase initiator ratio slightly (to 0.25 eq) or increase reaction temperature to 75°C. Ensure rigorous degassing.

- Issue: Broad Dispersity ($\text{Đ} > 1.5$).
 - Cause: Loss of RAFT control, likely due to "hybrid" behavior where the chain transfer is too slow relative to propagation.
 - Solution: Switch RAFT agent to 2-Cyano-2-propyl dodecyl trithiocarbonate, which is often better suited for methacrylamides.
- Solubility: The resulting polymer is hydrophobic. If water solubility is required (for biological assays), copolymerize with PEG-Methacrylate or HEMA (Hydroxyethyl methacrylate).

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